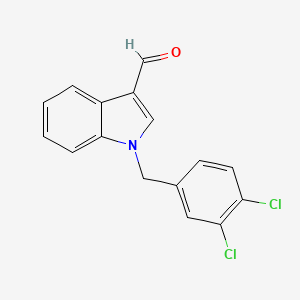

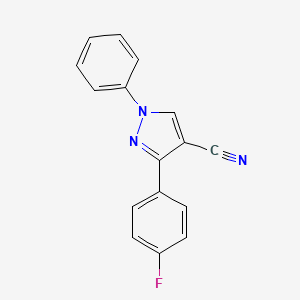

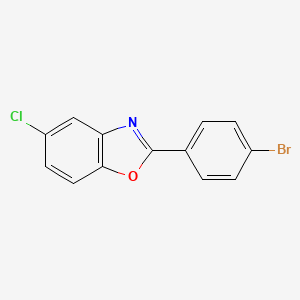

![molecular formula C19H20O5 B1331828 3-(3-叔丁基-5-甲基-7-氧代-7H-呋喃并[3,2-g]色烯-6-基)丙酸 CAS No. 777857-43-9](/img/structure/B1331828.png)

3-(3-叔丁基-5-甲基-7-氧代-7H-呋喃并[3,2-g]色烯-6-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a chemical substance that appears to be related to the chromene family, a group of organic compounds with notable applications in pharmaceuticals and materials science. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of chromene derivatives often involves catalytic reactions or the use of reagents that facilitate ring closure and functional group transformations. For instance, gold-catalyzed reactions have been employed to generate 3(2H)-furanones from 3-alkynyl oxireno[2,3-b]chromenones, indicating that precious metal catalysis could be a viable pathway for synthesizing complex chromene structures . Additionally, the synthesis of substituted chromenes has been achieved through the DABCO-catalyzed reaction of but-3-yn-2-one and methyl propiolate with salicyl N-tosylimines, suggesting that base catalysis might also be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a fused ring system that includes a benzene ring and a heterocyclic pyran ring. The presence of substituents like tert-butyl and methyl groups can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The enantioselective synthesis of related compounds, such as ATPA, demonstrates the importance of stereochemistry in the biological activity of these molecules .

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, including cyclization, nucleophilic addition, and oxidation, as seen in the gold-catalyzed formation of furanones . Furthermore, chromene compounds have been used as intermediates for constructing novel heterocyclic systems, indicating their versatility in organic synthesis . The reactivity of these compounds with different nucleophiles can lead to a wide array of heterocyclic structures with potential antimicrobial and anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of functional groups such as the propanoic acid moiety can confer solubility in polar solvents and may allow for interactions with biological macromolecules. The antimicrobial activity evaluation of novel heterocycles derived from chromonyl-2(3H)-furanone suggests that these compounds can exhibit significant biological activities, which could be related to their physical and chemical properties .

科学研究应用

合成与化学表征

- 合成技术:开发了一种合成与3-(3-叔丁基-5-甲基-7-氧代-7H-呋喃并[3,2-g]色烯-6-基)丙酸结构相关的化合物的方法,重点是杂环烯醇与芳基乙二醛和梅尔德伦酸的多组分缩合(Gorbunov 等,2018)。

- 反应产物的表征:γ-生育酚在酸性条件下与特定醛的反应导致结构相关的5-取代的γ-生育酚的形成,展示了合成多种化合物的潜力(Saito 等,2010)。

结构研究

- 晶体结构分析:分析了与3-(3-叔丁基-5-甲基-7-氧代-7H-呋喃并[3,2-g]色烯-6-基)丙酸结构相似的关键中间体的晶体结构,增强了对其分子排列和在药物化学中的潜在应用的理解(Li 等,2013)。

药物化学应用

- 生物有机金属化合物的合成:一项专注于合成含有与本化合物结构相似的有机金属部分的羧酸衍生物的研究,强调了合成新候选药物的潜力(Patra 等,2012)。

- 抗菌剂的开发:涉及合成该化合物不同类似物的研究显示出抗分枝杆菌的特性,表明其在开发新的抗菌剂方面的潜力(Alvey 等,2009)。

安全和危害

属性

IUPAC Name |

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-10-11(5-6-17(20)21)18(22)24-16-8-15-13(7-12(10)16)14(9-23-15)19(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGOILSNWBLCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132286 |

Source

|

| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | |

CAS RN |

777857-43-9 |

Source

|

| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

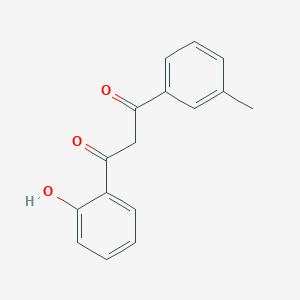

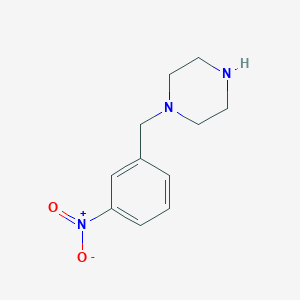

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

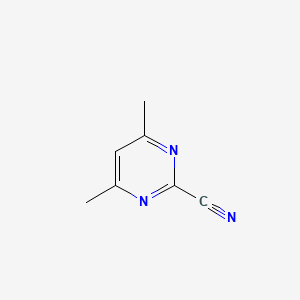

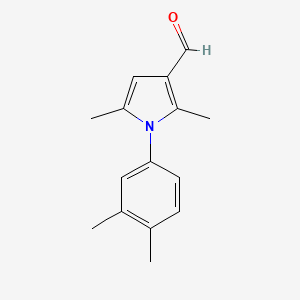

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)

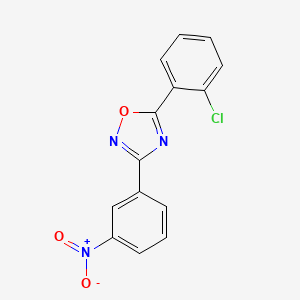

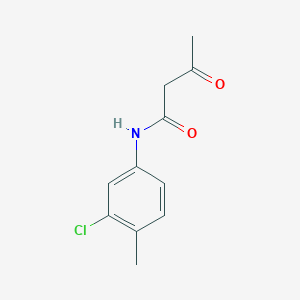

![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)